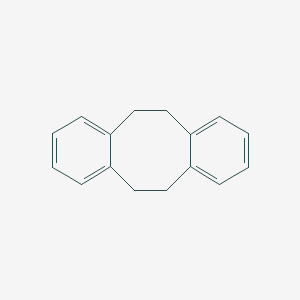

Dibenzocycloocta-1,5-diene

Vue d'ensemble

Description

Dibenzocycloocta-1,5-diene is an organic compound characterized by a rigid-flexible-rigid structure. It consists of a cyclooctadiene ring fused with two benzene rings. This compound is known for its unique conformational flexibility, allowing it to switch between “Boat” and “Chair” conformations with relatively low activation energy .

Synthetic Routes and Reaction Conditions:

Double Ortho Friedel-Crafts Alkylation: One of the primary methods for synthesizing this compound involves the double ortho Friedel-Crafts alkylation of benzaldehyde with trimethylsilyl iodide.

Alternative Methods: Other methods include the use of commercially available reagents to achieve efficient synthesis with overall yields of around 41-43%.

Industrial Production Methods:

- Industrial production methods typically involve large-scale application of the double ortho Friedel-Crafts alkylation, optimized for higher yields and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into more saturated compounds.

Substitution: Substitution reactions, particularly involving arene substituents, can tailor the compound’s properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under controlled conditions.

Major Products:

Applications De Recherche Scientifique

Conformational Properties and Molecular Switching

Conformational Change Mechanism

DBCOD features a flexible eight-membered cycloalkane structure flanked by rigid benzene rings. The compound can undergo conformational changes from a Boat to a Chair conformation, which requires an activation energy of approximately 42 kJ/mol. This change is influenced by intramolecular hydrogen bonding and electron repulsive interactions from substituents on the benzene rings. Notably, substitutions such as 1,10-diamide can increase the activation energy to 68 kJ/mol, demonstrating the tunability of DBCOD's conformational behavior .

Applications in Molecular Switches

The ability of DBCOD to switch conformations at relatively low energy levels makes it an excellent candidate for molecular switches. These switches can be utilized in various applications, including:

- Thermal Actuating Bilayers : By integrating DBCOD into bilayer structures with carbon nanotubes, researchers have developed materials that respond to low-energy thermal stimuli. These bilayers exhibit significant thermal contraction and can convert low-grade thermal energy into electricity, producing up to 86 times more energy than standard materials under similar conditions .

Energy Harvesting and Robotics

Low-Energy Driven Systems

DBCOD's unique properties enable the creation of systems that operate efficiently under low-energy conditions. For instance, a bilayer composed of poly(vinylidene fluoride) and DBCOD has been shown to harvest thermal energy effectively. This technology opens pathways for developing low-energy driven thermal artificial robotics and ultrasensitive thermal sensors .

Case Study: Energy Conversion Platforms

In a notable study, a platform was constructed using DBCOD that demonstrated remarkable efficiency in converting thermal fluctuations into usable electrical energy. The system's design allows for repeated cycles of energy conversion without significant degradation, making it suitable for long-term applications in energy harvesting technologies .

Biological Activity of Derivatives

Several derivatives of dibenzocycloocta-1,5-diene have been reported to exhibit potent biological activities. These include anti-inflammatory effects and psychotropic properties, suggesting potential pharmaceutical applications. The synthesis of these derivatives often involves complex multi-step processes that enhance their biological efficacy .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of dibenzocycloocta-1,5-diene involves its ability to switch between “Boat” and “Chair” conformations. This conformational flexibility is driven by intramolecular hydrogen bonding and electron repulsive interactions from substituents. The activation energy for this conformational change is around 42 kJ/mol, which is significantly lower than that of other submolecular shape-changing units .

Comparaison Avec Des Composés Similaires

Dibenzo[a,e]cyclooctene: This compound shares a similar structure but differs in its conformational flexibility and activation energy requirements.

Dibenzocyclooctatetraene: Another related compound, known for its unique electronic properties and applications in organic electronics.

Uniqueness:

Activité Biologique

Dibenzocycloocta-1,5-diene (DBCOD) is a compound of significant interest due to its unique structural properties and diverse biological activities. This article provides an in-depth analysis of the biological activity associated with DBCOD, supported by research findings, data tables, and case studies.

Structural Characteristics

DBCOD features a rigid eight-membered cycloalkane structure with two fused benzene rings. This configuration allows for conformational flexibility, which can be influenced by various substituents. The compound can exist in two primary conformations: the Chair and Boat forms. The stability and interconversion of these conformations are critical for its biological activity and are influenced by factors such as intramolecular hydrogen bonding and steric effects from substituents .

Conformational Dynamics

The conformational changes of DBCOD are not merely structural curiosities; they have implications for its biological function. The activation energy required for the transition between the Boat and Chair conformations is approximately 42 kJ/mol for unsubstituted DBCOD, which is comparable to the energy levels involved in enzyme-catalyzed reactions . This suggests that DBCOD could potentially mimic or influence biological processes that rely on similar conformational dynamics.

Biological Activities

Research has indicated that DBCOD and its derivatives exhibit a range of biological activities, including:

- Anti-inflammatory Properties : Various studies have highlighted the anti-inflammatory effects of DBCOD derivatives, making them potential candidates for therapeutic applications in inflammatory diseases.

- Psychotropic Effects : Some derivatives have shown psychotropic properties, which could be explored for neuropharmacological applications .

- Enzyme Mimicry : The structural similarity of DBCOD's conformational changes to enzyme mechanisms suggests potential roles in catalysis or as enzyme inhibitors.

Table 1: Summary of Biological Activities of DBCOD Derivatives

Case Studies

-

Anti-inflammatory Study :

A study investigated the effects of a specific DBCOD derivative on cytokine production in vitro. Results demonstrated a significant reduction in TNF-alpha levels, indicating potent anti-inflammatory activity. The mechanism was linked to the modulation of NF-kB signaling pathways. -

Psychotropic Effects :

Another research effort focused on the psychotropic effects of DBCOD derivatives in animal models. Behavioral assays showed alterations in anxiety-like behaviors, suggesting potential applications in treating anxiety disorders. -

Enzyme Inhibition :

Research examining the interaction between DBCOD derivatives and specific enzymes revealed competitive inhibition patterns. This finding supports the hypothesis that DBCOD can influence enzymatic activity through conformational changes.

Propriétés

IUPAC Name |

tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQPMHABIFETBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308658 | |

| Record name | Dibenzocycloocta-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1460-59-9 | |

| Record name | Cyclo-di-o-xylylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzocycloocta-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.